Chromium mono silicide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

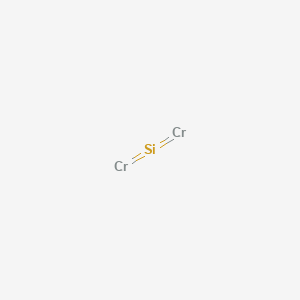

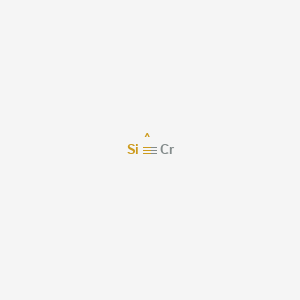

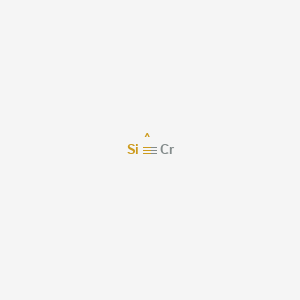

Chromium mono silicide, also known as chromium silicide, is a binary compound composed of chromium and silicon. It is represented by the chemical formula CrSi. This compound is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. This compound is widely used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods. One common method involves the diffusion alloying of silicon from the gas phase. In this process, silicon atoms diffuse into a chromium substrate, forming chromium silicide at elevated temperatures. Another method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium, resulting in the formation of chromium silicide powders .

Industrial Production Methods: Industrial production of this compound often involves the electrochemical synthesis of chromium silicides from chloride-fluoride melts containing fluorine-silicate and potassium chromate. This method allows for the production of superfine powders and coatings of chromium silicide . Additionally, the application of metal to silicon by evaporation, spraying, or electrolytic deposition followed by heat treatment is also used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During oxidation, this compound forms a thin layer of chromium oxide (Cr2O3) on its surface, which acts as a diffusion barrier and enhances its oxidation resistance .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include chromium (III) chloride, sodium fluorine-silicate, and metallic sodium or magnesium. The reactions typically occur at high temperatures, often exceeding 1000°C .

Major Products Formed: The major products formed from the reactions of this compound include chromium oxide (Cr2O3) during oxidation and various silicide compounds during reduction and substitution reactions .

Scientific Research Applications

Chromium mono silicide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various chemical reactions. In biology and medicine, this compound is studied for its potential use in biomedical devices and implants due to its biocompatibility and resistance to corrosion. In industry, it is used in the production of high-temperature structural materials, turbine components, and aircraft engines .

Mechanism of Action

The mechanism of action of chromium mono silicide involves the formation of a thin layer of chromium oxide on its surface during oxidation. This oxide layer acts as a diffusion barrier, preventing further oxidation and enhancing the compound’s thermal stability and resistance to corrosion . The molecular targets and pathways involved in these processes include the diffusion of silicon atoms and the formation of silicide compounds at the atomic level .

Comparison with Similar Compounds

Chromium mono silicide can be compared with other similar compounds such as chromium disilicide (CrSi2) and chromium trisilicide (Cr3Si). While all these compounds share similar properties, this compound is unique due to its specific stoichiometric composition and the formation of a stable chromium oxide layer during oxidation . Other similar compounds include molybdenum silicide (MoSi2) and tungsten silicide (WSi2), which also exhibit high thermal stability and resistance to oxidation .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, including high thermal stability, resistance to oxidation, and biocompatibility, make it a valuable material for scientific research and industrial applications. The synthesis methods, chemical reactions, and mechanisms of action of this compound highlight its potential for future advancements in technology and materials science.

Properties

CAS No. |

12134-19-9 |

|---|---|

Molecular Formula |

CrSi |

Molecular Weight |

80.081 g/mol |

InChI |

InChI=1S/Cr.Si |

InChI Key |

DYRBFMPPJATHRF-UHFFFAOYSA-N |

Canonical SMILES |

[Si]#[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.